molecular formula C29H28FN5OS B11441011 N-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11441011
M. Wt: 513.6 g/mol
InChI Key: NDFJTCPBJDYQJF-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2,4-DIMETHYLPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazolopyrimidine core, followed by the introduction of various substituents through reactions such as nucleophilic substitution, Friedel-Crafts acylation, and sulfonation. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Common Reagents and Conditions: Reagents such as sulfuric acid, hydrochloric acid, and various organic solvents are often used. Reaction conditions typically involve controlled temperatures and the use of catalysts.

    Major Products: The major products formed depend on the specific reaction and conditions but often include various substituted triazolopyrimidines.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(2,4-DIMETHYLPHENYL)-7-(4-FLUOROPHENYL)-5-METHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives:

Properties

Molecular Formula

C29H28FN5OS

Molecular Weight

513.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-7-(4-fluorophenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H28FN5OS/c1-17-6-5-7-21(15-17)16-37-29-33-28-31-20(4)25(27(36)32-24-13-8-18(2)14-19(24)3)26(35(28)34-29)22-9-11-23(30)12-10-22/h5-15,26H,16H2,1-4H3,(H,32,36)(H,31,33,34)

InChI Key

NDFJTCPBJDYQJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=C(C=C(C=C4)C)C)C5=CC=C(C=C5)F

Origin of Product

United States

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